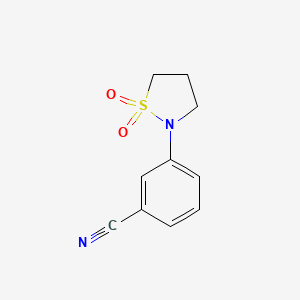

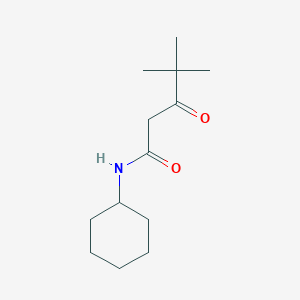

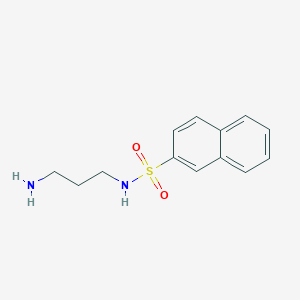

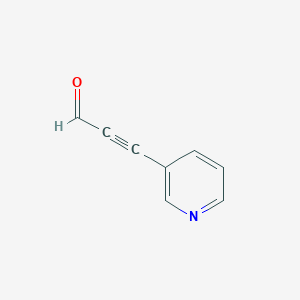

![molecular formula C17H17NO4S B8552117 2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B8552117.png)

2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

概要

説明

2-[(フェニルスルホニル)アミノ]-5,6,7,8-テトラヒドロナフタレン-1-カルボン酸は、ナフタレンカルボン酸類に属する有機化合物です . この化合物は、1 つまたは複数の位置にカルボン酸基を有するナフタレン部分を含んでいます。 ナフタレンは、2 つのベンゼン環が縮合した二環式化合物です

2. 製法

合成経路と反応条件: 2-[(フェニルスルホニル)アミノ]-5,6,7,8-テトラヒドロナフタレン-1-カルボン酸の合成は、一般的に、ナフタレン誘導体を特定の条件下でフェニルスルホニルクロリドと反応させることにより行われます。 反応は、水酸化ナトリウムなどの塩基の存在下で行われ、スルホンアミド結合の形成を促進します . 温度や溶媒を含む反応条件は、最終生成物の収率と純度を高めるために最適化されています。

工業的生産方法: この化合物の工業的生産には、連続フローリアクターを使用した大規模合成が用いられる場合があります。 これらのリアクターにより、反応パラメーターを正確に制御でき、製品品質が安定し、効率が高まります。 再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、不純物が除去され、全体的な収率が向上します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID typically involves the reaction of naphthalene derivatives with phenylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide linkage . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall yield .

化学反応の分析

反応の種類: 2-[(フェニルスルホニル)アミノ]-5,6,7,8-テトラヒドロナフタレン-1-カルボン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するスルホキシドおよびスルホンを形成するために酸化できます。

還元: 還元反応では、スルホニル基をスルフィニル基またはチオール基に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: スルホキシドおよびスルホン。

還元: スルフィニルおよびチオール誘導体。

4. 科学研究への応用

2-[(フェニルスルホニル)アミノ]-5,6,7,8-テトラヒドロナフタレン-1-カルボン酸は、いくつかの科学研究に応用されています。

化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されています。

生物学: 酵素阻害剤としての可能性、および生体高分子との相互作用について調査されています。

医学: 薬剤候補としての役割を含む、疾患の治療における治療の可能性を探っています。

産業: 特殊化学品や材料の製造に使用されています.

科学的研究の応用

2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating diseases, including its role as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

2-[(フェニルスルホニル)アミノ]-5,6,7,8-テトラヒドロナフタレン-1-カルボン酸の作用機序は、特定の分子標的との相互作用を含みます。 既知の標的の1 つは、タンパク質処理に関与する酵素であるメチオニンアミノペプチダーゼ 2 です . この酵素を阻害することにより、この化合物はさまざまな細胞プロセスを調節し、その生物学的効果を発揮できます。 その作用機序に関与する経路には、タンパク質合成と分解の調節が含まれます .

類似化合物:

ナフタレンカルボン酸類: ナフタレン部分とカルボン酸基を含む化合物。

スルファニリド類: スルファニリド部分を有する有機芳香族化合物。

ベンゼンスルホンアミド類: ベンゼンスルホンアミド基を有する化合物.

独自性: 2-[(フェニルスルホニル)アミノ]-5,6,7,8-テトラヒドロナフタレン-1-カルボン酸は、ナフタレン部分とフェニルスルホニル基の特定の組み合わせにより、ユニークです。 この構造配置は、さまざまな用途に役立つ独特の化学的および生物学的特性を付与します .

類似化合物との比較

Naphthalenecarboxylic acids: Compounds containing a naphthalene moiety with a carboxylic acid group.

Sulfanilides: Organic aromatic compounds containing a sulfanilide moiety.

Benzenesulfonamides: Compounds with a benzenesulfonamide group.

Uniqueness: 2-[(PHENYLSULFONYL)AMINO]-5,6,7,8-TETRAHYDRONAPHTHALENE-1-CARBOXYLIC ACID is unique due to its specific combination of a naphthalene moiety and a phenylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

特性

分子式 |

C17H17NO4S |

|---|---|

分子量 |

331.4 g/mol |

IUPAC名 |

2-(benzenesulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C17H17NO4S/c19-17(20)16-14-9-5-4-6-12(14)10-11-15(16)18-23(21,22)13-7-2-1-3-8-13/h1-3,7-8,10-11,18H,4-6,9H2,(H,19,20) |

InChIキー |

RRXVUYHFDBLTEL-UHFFFAOYSA-N |

正規SMILES |

C1CCC2=C(C1)C=CC(=C2C(=O)O)NS(=O)(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

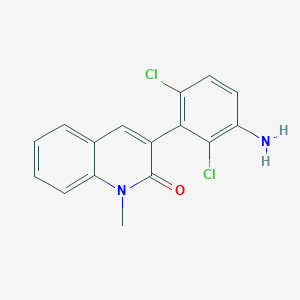

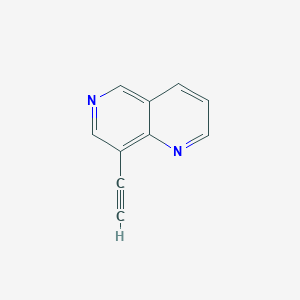

![3-Methoxymethyl-7-methyl-benzo[b]thiophene](/img/structure/B8552101.png)